Welcome to the BenchChem Online Store!
molecular formula C9H11Cl2NO B8669903 3-(2,3-Dichlorophenoxy)propan-1-amine

3-(2,3-Dichlorophenoxy)propan-1-amine

Cat. No. B8669903
M. Wt: 220.09 g/mol
InChI Key: VGZZCKKBFPCUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946430B2

Procedure details

Intermediate 12 (55 mg, 0.250 mmol, 88% yield) was prepared as a white powder following the procedure described for Intermediate 9 using 2,3-dichlorophenol and 2,6-dichlorophenol as starting materials. LC-MS (ESI) 221 (M+H), RT=1.48 min (Method B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9](Cl)[C:3]=1[O:4][CH2:5][CH2:6][CH2:7][NH2:8].[Cl:14]C1C(Cl)=CC=CC=1O.ClC1C=CC=C(Cl)C=1O>>[Cl:1][C:2]1[C:12]([Cl:14])=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OCCCN)C(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCCN)C=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.25 mmol
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.